Cas no 1885-32-1 (2-Amino-3-methylbenzamide)

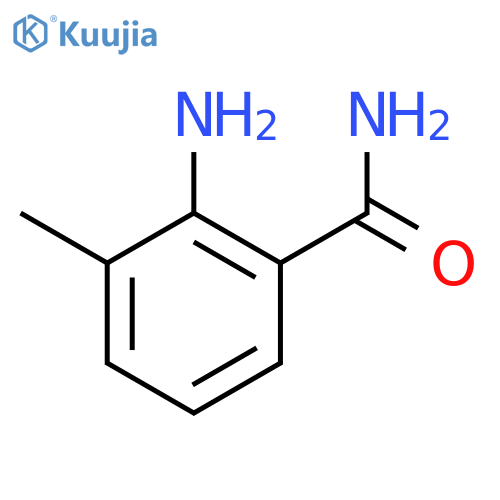

2-Amino-3-methylbenzamide structure

商品名:2-Amino-3-methylbenzamide

2-Amino-3-methylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2-Amino-3-methylbenzamide

- Benzamide,2-amino-3-methyl-

- 2-Amino-3-methyl-benzamid

- 2-Amino-3-methyl-benzoesaeure-amid

- 2-amino-3-methyl-benzoic acid amide

- 3-Methyl-2-aminobenzamide

- 3-methylanthranilamide

- Benzamide,2-amino-3-methyl

- Benzamide, 2-amino-3-methyl- (9CI)

- Benzamide, 2-amino-3-methyl-

- 2-amino-3-methyl-benzamide

- FEBQTMQGJXZYKX-UHFFFAOYSA-N

- NE28044

- AK113423

- ST2409478

- BAA88532

- C73608

- SB76239

- EN300-29544

- SY107944

- MFCD04034517

- BS-13423

- Z135897518

- CS-0153438

- AKOS000129958

- 1885-32-1

- SCHEMBL158431

- DTXSID10557575

- 2-Amino-3-methyl-benzoesaeure-amid;

- DTXCID80508357

-

- MDL: MFCD04034517

- インチ: 1S/C8H10N2O/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4H,9H2,1H3,(H2,10,11)

- InChIKey: FEBQTMQGJXZYKX-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1N([H])[H])N([H])[H]

計算された属性

- せいみつぶんしりょう: 150.07900

- どういたいしつりょう: 150.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 69.1

じっけんとくせい

- PSA: 69.11000

- LogP: 1.95760

2-Amino-3-methylbenzamide セキュリティ情報

- 危害声明: H302-H315-H317-H319-H335

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

2-Amino-3-methylbenzamide 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-Amino-3-methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A42070-5g |

2-Amino-3-methylbenzamide |

1885-32-1 | 97% | 5g |

¥1019.0 | 2023-09-09 | |

| Enamine | EN300-29544-0.05g |

2-amino-3-methylbenzamide |

1885-32-1 | 95.0% | 0.05g |

$33.0 | 2025-03-19 | |

| Enamine | EN300-29544-2.5g |

2-amino-3-methylbenzamide |

1885-32-1 | 95.0% | 2.5g |

$241.0 | 2025-03-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A42070-25g |

2-Amino-3-methylbenzamide |

1885-32-1 | 97% | 25g |

¥3632.0 | 2023-09-09 | |

| eNovation Chemicals LLC | D753469-10g |

Benzamide, 2-amino-3-methyl- |

1885-32-1 | 97% | 10g |

$425 | 2023-09-04 | |

| Apollo Scientific | OR908166-5g |

2-Amino-3-methylbenzamide |

1885-32-1 | 97% | 5g |

£126.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224078-1g |

2-Amino-3-methylbenzamide |

1885-32-1 | 98% | 1g |

¥392 | 2023-04-15 | |

| Apollo Scientific | OR908166-1g |

2-Amino-3-methylbenzamide |

1885-32-1 | 97% | 1g |

£26.00 | 2025-02-20 | |

| Apollo Scientific | OR908166-25g |

2-Amino-3-methylbenzamide |

1885-32-1 | 97% | 25g |

£484.00 | 2025-02-20 | |

| eNovation Chemicals LLC | D753469-1g |

Benzamide, 2-amino-3-methyl- |

1885-32-1 | 97% | 1g |

$80 | 2024-06-07 |

2-Amino-3-methylbenzamide 関連文献

-

1. Back matter

-

Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165

1885-32-1 (2-Amino-3-methylbenzamide) 関連製品

- 88-68-6(2-Aminobenzamide)

- 39549-79-6(2-Amino-4-methylbenzamide)

- 19406-86-1(3-Amino-4-methylbenzamide)

- 40545-33-3(2-Amino-5-methylbenzamide)

- 711007-44-2(2,3-Diaminobenzamide)

- 27533-32-0(3-Amino-2-naphthaMide)

- 106037-36-9(4-amino-3-methylbenzamide)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1885-32-1)2-Amino-3-methylbenzamide

清らかである:99%

はかる:25g

価格 ($):455.0